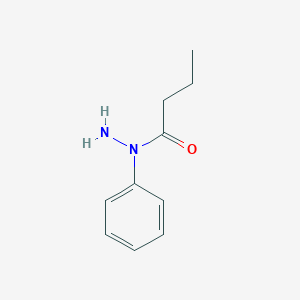
(R)-3-(2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetamido)-N,4-dimethylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and an acetamido group, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by sulfonylation to introduce the sulfonyl group. The piperidine ring is often prepared through the hydrogenation of pyridine derivatives. The final step involves the coupling of these intermediates with an acetamido group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like crystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, specific solvents (e.g., dichloromethane), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学研究应用
(3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of (3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole and piperidine derivatives, such as:
- (3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide
- 1-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(2-piperidinyl)acetamide
- N-(4-methylpiperidin-4-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Uniqueness
The uniqueness of (3R)-3-(2-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetamido)-N,4-dimethylpentanamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C19H33N5O4S |
|---|---|
分子量 |
427.6 g/mol |
IUPAC 名称 |
(3R)-3-[[2-[1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]acetyl]amino]-N,4-dimethylpentanamide |
InChI |
InChI=1S/C19H33N5O4S/c1-13(2)16(11-18(25)20-4)21-19(26)10-15-6-8-24(9-7-15)29(27,28)17-12-23(5)22-14(17)3/h12-13,15-16H,6-11H2,1-5H3,(H,20,25)(H,21,26)/t16-/m1/s1 |
InChI 键 |
XARIPEBIROIURX-MRXNPFEDSA-N |
手性 SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)CC(=O)N[C@H](CC(=O)NC)C(C)C)C |
规范 SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)CC(=O)NC(CC(=O)NC)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


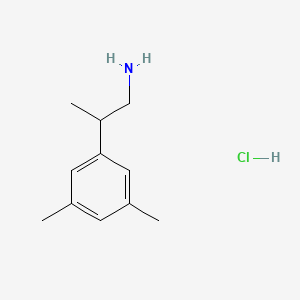
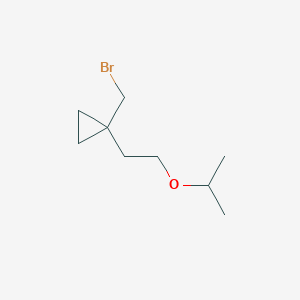
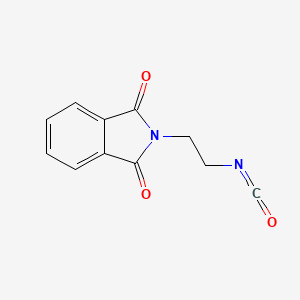
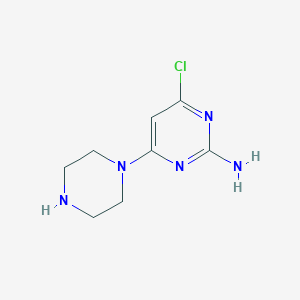
![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)

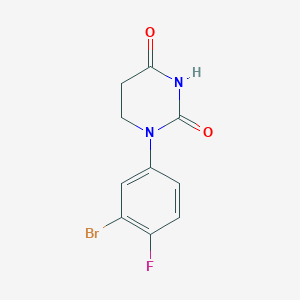
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)

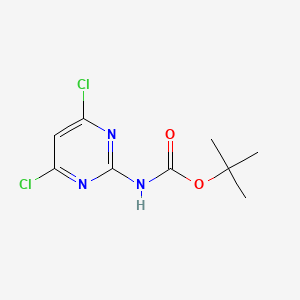
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)
![(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13495001.png)
